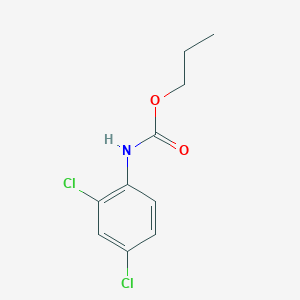

Propyl N-(2,4-dichlorophenyl)carbamate

Description

Propyl N-(2,4-dichlorophenyl)carbamate is a synthetic carbamate derivative characterized by a 2,4-dichlorophenyl group attached to a carbamate backbone with a propyl alkyl chain. Its synthesis follows methodologies analogous to those reported for structurally related compounds, such as the 4-chloro-2-{[(substituted phenyl)amino]carbonyl}phenyl alkyl carbamates described by Ferriz et al. and Imramovsky et al. . Key synthetic steps include the condensation of substituted phenyl isocyanates with hydroxyalkyl carbamates, followed by purification via column chromatography and characterization using spectroscopic techniques (e.g., NMR, HPLC) .

Properties

CAS No. |

121433-13-4 |

|---|---|

Molecular Formula |

C10H11Cl2NO2 |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

propyl N-(2,4-dichlorophenyl)carbamate |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-5-15-10(14)13-9-4-3-7(11)6-8(9)12/h3-4,6H,2,5H2,1H3,(H,13,14) |

InChI Key |

OXMJFVGWDDBUHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)NC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl N-(2,4-dichlorophenyl)carbamate can be synthesized through a reaction between 2,4-dichlorophenyl isocyanate and propanol. The reaction typically occurs under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Propyl N-(2,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines.

Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl carbamates.

Scientific Research Applications

Propyl N-(2,4-dichlorophenyl)carbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl N-(2,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Lipophilicity (log k)

Lipophilicity, measured via HPLC-derived capacity factors (log k), is a critical parameter influencing bioavailability and membrane permeability. Studies on related compounds reveal the following trends:

*Hypothesized range based on positional effects.

Key Observations :

- Chlorine Substitution: Dichloro derivatives (e.g., Series 5, 6) exhibit higher lipophilicity than monochloro analogs (Series 4) due to increased halogen-induced hydrophobicity. The 2,4-dichloro isomer likely occupies an intermediate log k range compared to 4-dichloro and 3,4-dichloro analogs.

- Alkyl Chain Effects: Longer alkyl chains (e.g., nonyl vs. methyl) correlate with higher log k values across all series. The propyl chain in the target compound balances moderate lipophilicity and metabolic stability .

Functional Comparisons

For example:

- Urease Inhibition : Analogous 3,4-dichloro derivatives (Series 6) demonstrate moderate urease inhibitory activity, attributed to the electron-withdrawing effects of chlorine substituents .

- GPCR Modulation : Chlorophenyl carbamates may interact with G protein-coupled receptors (GPCRs) due to their structural resemblance to ligands like SCH530348 and E5555, though these compounds are pharmacologically distinct .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.